Callyspongynic Acid

Description

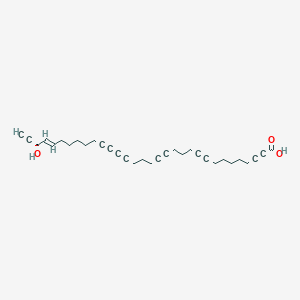

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H38O3 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(E,30S)-30-hydroxydotriacont-28-en-2,9,14,19,21,31-hexaynoic acid |

InChI |

InChI=1S/C32H38O3/c1-2-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)35/h1,27,29,31,33H,3,5,7-8,10,12,17-26H2,(H,34,35)/b29-27+/t31-/m1/s1 |

InChI Key |

DDVIOADGWIMPIO-ISGQOPDGSA-N |

Isomeric SMILES |

C#C[C@H](/C=C/CCCCCC#CC#CCCCC#CCCCC#CCCCCCC#CC(=O)O)O |

Canonical SMILES |

C#CC(C=CCCCCCC#CC#CCCCC#CCCCC#CCCCCCC#CC(=O)O)O |

Synonyms |

callyspongynic acid |

Origin of Product |

United States |

Chemical Profile of Callyspongynic Acid

Elucidation of the Chemical Structure

The chemical structure of callyspongynic acid was determined using a combination of spectroscopic techniques and chemical methods. nih.govacs.org High-resolution fast atom bombardment mass spectrometry (HRFABMS) established its molecular formula as C₃₂H₃₈O₃. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, COSY, and HMBC experiments, was instrumental in piecing together the molecule's framework. acs.org These analyses revealed the presence of a carboxyl group, a secondary alcohol, a disubstituted olefin, several propargylic and other methylenes, five disubstituted acetylenes, and a terminal acetylene (B1199291). acs.org

Extraction Techniques from Marine Sponges

Key Structural Features and Functional Groups

This compound is a polyacetylenic acid, characterized by a long hydrocarbon chain containing multiple acetylene (triple bond) functionalities. researchgate.net Its structure includes a carboxylic acid group and a secondary alcohol. acs.org The specific arrangement of these functional groups and the stereochemistry of the molecule are crucial to its biological activity. acs.org

Biosynthesis

While the precise biosynthetic pathway of this compound has not been fully elucidated, it is believed to be derived from fatty acid precursors, a common route for polyacetylene biosynthesis in marine organisms. nih.gov The formation of the characteristic triple bonds is a key area of interest in understanding how marine organisms produce such complex molecules. nih.gov In many cases, the bioactive compounds found in marine invertebrates are actually produced by symbiotic microorganisms. walshmedicalmedia.comnih.gov

Structural Elucidation and Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in deciphering the complex structure of callyspongynic acid. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in characterizing its carbon backbone, identifying functional groups, and establishing the connectivity between its atoms. researchgate.netmdpi.com

1D NMR (¹H, ¹³C) for Backbone Characterization

Initial analysis using ¹H and ¹³C NMR spectroscopy provided the foundational framework for understanding the molecule's structure. The ¹H NMR spectrum revealed the presence of various proton environments, while the ¹³C NMR spectrum identified the number and types of carbon atoms, including those involved in double bonds, triple bonds, and attached to oxygen. acs.org These 1D spectra indicated the presence of a long aliphatic chain with multiple sites of unsaturation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | 163.1 | - |

| 2 | 114.9 | 5.85 (d, 15.9) |

| 3 | 150.9 | 6.45 (dt, 15.9, 7.0) |

| 4 | 33.1 | 2.25 (t, 7.0) |

| 5 | 29.1 | 1.55 (m) |

| 6 | 29.2 | 1.35 (m) |

| 7 | 29.3 | 1.30 (m) |

| 8 | 29.4 | 1.30 (m) |

| 9 | 29.5 | 1.30 (m) |

| 10 | 29.6 | 1.30 (m) |

| 11 | 29.7 | 1.30 (m) |

| 12 | 29.8 | 1.30 (m) |

| 13 | 29.9 | 1.30 (m) |

| 14 | 30.0 | 1.30 (m) |

| 15 | 27.8 | 1.50 (m) |

| 16 | 32.5 | 2.15 (t, 7.0) |

| 17 | 81.6 | - |

| 18 | 77.8 | - |

| 19 | 65.4 | - |

| 20 | 65.5 | - |

| 21 | 78.0 | - |

| 22 | 81.7 | - |

| 23 | 32.6 | 2.15 (t, 7.0) |

| 24 | 27.9 | 1.50 (m) |

| 25 | 30.1 | 1.30 (m) |

| 26 | 30.2 | 1.30 (m) |

| 27 | 30.3 | 1.30 (m) |

| 28 | 28.1 | 1.50 (m) |

| 29 | 38.2 | 1.70 (m) |

| 30 | 63.1 | 4.75 (m) |

| 31 | 23.9 | 1.20 (d, 6.2) |

| 32 | 10.1 | 0.95 (t, 7.4) |

Data sourced from studies on Callyspongia truncata. acs.org

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To assemble the molecular puzzle, 2D NMR experiments were employed. Correlation Spectroscopy (COSY) experiments established the proton-proton couplings, allowing for the tracing of the carbon chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton with its directly attached carbon atom. The crucial long-range connections were pieced together using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal couplings between protons and carbons that are two or three bonds apart. researchgate.net For instance, HMBC correlations were vital in connecting the different polyacetylenic units within the molecule. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was instrumental in determining the precise molecular formula of this compound as C₃₂H₃₈O₃. acs.org This technique provides a highly accurate mass measurement, which is essential for deducing the elemental composition. Fragmentation analysis within the mass spectrometer offers additional structural clues by showing how the molecule breaks apart, which can help to confirm the sequence of atoms and functional groups.

Ancillary Spectroscopic Techniques (e.g., IR, UV-Vis)

Other spectroscopic methods provided complementary information. Infrared (IR) spectroscopy was used to identify key functional groups. acs.org For example, characteristic absorption bands in the IR spectrum would confirm the presence of a carboxylic acid, hydroxyl groups, and the carbon-carbon triple bonds of the polyacetylene chain. Ultraviolet-Visible (UV-Vis) spectroscopy helped to characterize the conjugated systems of double and triple bonds within the molecule, which are responsible for its absorption of UV light. acs.org

Stereochemical Assignments and Absolute Configuration Determination

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For this compound, the absolute stereochemistry at its chiral centers was established using the modified Mosher's method. acs.orgresearchgate.net This chemical derivatization technique, followed by NMR analysis, allows for the unambiguous assignment of the R or S configuration at a specific stereocenter. In the case of this compound, this method led to the determination of the 30R-stereochemistry. acs.org

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Callyspongynic Acid

The total synthesis of this compound, a complex polyacetylenic fatty acid, presents significant challenges due to the presence of multiple unstable carbon-carbon triple bonds. Synthetic chemists have devised various strategies to construct its unique carbon skeleton.

Retrosynthetic Analysis and Key Synthetic Intermediates

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comias.ac.in For this compound, the primary challenge is the construction of the polyyne chain. A common retrosynthetic approach involves disconnecting the molecule into key fragments that can be synthesized independently and then coupled together.

One notable synthesis strategy utilized the "alkyne zipper" reaction as a crucial step. mdpi.com This reaction involves the isomerization of an internal alkyne to a terminal alkyne, which is a versatile handle for further elaboration. In this synthesis, the retrosynthetic plan likely involved breaking down the C30 carbon chain into smaller, more manageable pieces. A key intermediate in this synthesis was a homopropargylic alcohol, which, after protection of the hydroxyl group, underwent the alkyne zipper reaction to generate a terminal alkyne in high yield (96%). mdpi.com This terminal alkyne could then be coupled with another fragment to build the polyacetylenic backbone.

The general process of retrosynthetic analysis involves identifying strategic bonds for disconnection that correspond to reliable chemical reactions. lkouniv.ac.in For a molecule like this compound, disconnections are typically made at the C-C single bonds adjacent to the polyyne system, allowing for the use of powerful cross-coupling reactions, such as the Cadiot–Chodkiewicz or Sonogashira couplings, in the forward synthesis. nih.govacademie-sciences.fr

Key synthetic intermediates in the synthesis of polyacetylenic natural products often include terminal alkynes and bromoalkynes, which are the coupling partners in the Cadiot–Chodkiewicz reaction. academie-sciences.fr The stability of these intermediates is a major concern, and synthetic routes are often designed to generate and use these reactive species in a one-pot reaction to avoid decomposition. academie-sciences.fr

Methodological Advancements in Polyacetylene Synthesis

The synthesis of this compound and other polyacetylenic natural products has benefited from and contributed to advancements in synthetic methodology. nih.govnih.gov The inherent instability of polyynes requires mild and efficient reaction conditions. academie-sciences.fr

A significant advancement is the alkyne zipper reaction , which facilitates the synthesis of long-chain terminal alkynes from internal precursors. mdpi.com This reaction, often employing a strong base like a sodium salt of 1,3-propanediamine (NaAPA), allows for the repositioning of a triple bond along a carbon chain to the terminus, providing a key functional group for subsequent coupling reactions. mdpi.com

The Corey-Fuchs reaction is another pivotal method for the synthesis of terminal alkynes from aldehydes. rsc.org This two-step process involves the conversion of an aldehyde to a dibromo-olefin, followed by treatment with a strong base to yield the terminal alkyne. This method is a reliable way to introduce an alkyne moiety into a molecule. rsc.org

Metal-catalyzed cross-coupling reactions are central to the construction of polyyne chains. The Cadiot–Chodkiewicz coupling of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt, is a classic method for forming a new carbon-carbon bond between two sp-hybridized carbons. academie-sciences.fr Modern advancements have focused on developing milder conditions and more efficient catalysts to handle sensitive substrates. Iterative strategies involving desilylative bromination of alkynylsilanes followed by cross-coupling have also been developed to build up polyyne chains in a controlled manner. academie-sciences.fr

Furthermore, rhodium-catalyzed polymerization techniques have been developed for creating substituted polyacetylenes, which could be adapted for the synthesis of complex natural product analogs. mdpi.com These methods offer control over the polymerization process, yielding structurally well-defined polymers. mdpi.com

Design and Synthesis of this compound Derivatives and Analogs

To investigate the biological function and identify the cellular targets of this compound, researchers have designed and synthesized various derivatives and analogs. This involves systematically modifying the structure of the parent molecule and assessing how these changes affect its biological activity.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological activity. drugdesign.orgoncodesign-services.com By synthesizing a series of related compounds (analogs) and evaluating their biological effects, researchers can build a model of the pharmacophore—the key structural features responsible for activity. oncodesign-services.comnih.gov

For this compound, SAR studies would likely involve modifications at several key positions:

The Carboxylic Acid: The carboxylic acid group is a key feature. Analogs could be synthesized where this group is converted to an ester, an amide, or an alcohol to determine its importance for target binding and activity.

The Polyacetylene Chain: The length of the polyyne chain and the number of conjugated triple bonds are likely critical for activity. Analogs with shorter or longer chains, or where some alkynes are reduced to alkenes or alkanes, would provide valuable information. For instance, studies on other natural products like ginkgolic acid have shown that the length of an alkyl chain is crucial for its inhibitory activity. nih.gov

While specific, detailed SAR studies for this compound are not extensively reported in the provided search results, the principles of SAR would be applied in a similar fashion to related molecules. nih.govmdpi.com For example, in the development of other bioactive compounds, replacing a phenyl ring with a pyridine (B92270) ring or introducing substituents to an acid chain has been shown to enhance pharmacokinetic properties. nih.gov

Development of Chemical Probes for Target Identification

A significant application of the chemical synthesis of this compound has been in the development of chemical probes to identify its cellular protein targets. whiterose.ac.ukresearchgate.net Chemical probes are modified versions of a bioactive molecule that contain a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a reactive group for covalent labeling of target proteins. ox.ac.ukthermofisher.kr

Researchers have synthesized this compound and used it as a scaffold to create probes for chemoproteomic studies. whiterose.ac.uknih.gov A common strategy involves introducing a terminal alkyne or an azide (B81097) group into the molecule. This minimally disruptive modification allows the probe to be attached to a reporter tag via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), after it has bound to its cellular targets. whiterose.ac.uk

This approach, often combined with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the identification of specific protein targets of the natural product in a complex cellular environment. nih.gov The development of such chemical probes based on the this compound structure is a key step in elucidating its mechanism of action and validating its potential as a therapeutic lead. whiterose.ac.ukthermofisher.krnih.govuniversiteitleiden.nl

Proposed Polyketide or Fatty Acid Biosynthetic Origin

The prevailing hypothesis suggests that this compound, like many other polyacetylenes, originates from fatty acid or polyketide precursors. rsc.orgmdpi.com These pathways are fundamental to the production of a vast array of natural products. mdpi.comnih.gov

Fatty Acid Precursors : The biosynthesis is thought to commence with common saturated fatty acids, such as those produced by the fatty acid synthase (FAS) complex. researchgate.net This complex facilitates the sequential addition of two-carbon units, typically from malonyl-CoA, to a growing acyl chain. nih.govresearchgate.net The resulting saturated fatty acids then undergo a series of modifications to introduce the characteristic triple bonds (alkynes) of polyacetylenes. researchgate.net Isotopic tracer experiments have provided evidence that many polyacetylenes are indeed derived from fatty acid precursors. researchgate.net

Polyketide Pathway : Alternatively, a polyketide synthase (PKS) pathway could be involved. rsc.orgmdpi.com PKSs operate in a manner similar to FASs, using acyl-CoA precursors to build a carbon chain. mdpi.comebi.ac.uk However, PKS pathways often exhibit greater structural diversity due to the selective reduction of β-keto groups, leading to a wider array of functional groups in the final product. mdpi.com The structural complexity of this compound could be accounted for by the versatility of a PKS-based assembly line. rsc.orgmdpi.com

The initial steps likely involve the creation of a long-chain fatty acid or polyketide, which then serves as the scaffold for subsequent enzymatic modifications. nih.govresearchgate.net

Enzymatic Machinery Involved in Polyacetylene Formation

The transformation of saturated fatty acid or polyketide chains into polyacetylenes is orchestrated by a suite of specialized enzymes. The key enzymatic step is the formation of the acetylenic (triple) bond, which is believed to occur through the dehydrogenation of an existing double bond (alkene). nih.gov

Desaturases and Acetylenases : The enzymes responsible for this transformation are known as desaturases or, more specifically, acetylenases. nih.govresearchgate.net These enzymes are often divergent forms of fatty acid desaturases (FADs), which typically catalyze the formation of double bonds in fatty acids. researchgate.net Some FAD2 enzymes have been shown to possess varied functionalities, including the formation of acetylenic bonds. researchgate.net The formation of the triple bond is an energetically demanding process that involves the cleavage of two strong vinyl C-H bonds. nih.gov

Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) : The foundational carbon skeleton of this compound is likely assembled by either a FAS or a PKS complex. researchgate.netrsc.org These large, multifunctional enzyme complexes are responsible for the iterative condensation of small carboxylic acid units to build the long acyl chain. ebi.ac.uk In eukaryotes, these processes typically occur in the cytosol. nih.gov

The biosynthesis of this compound likely involves an "assembly-line" approach, where the growing molecule is passed between different catalytic domains of a large enzyme complex, with each domain performing a specific chemical modification. ebi.ac.uk

Hypothetical Biosynthetic Routes within Marine Sponges or Symbiotic Microorganisms

The true producer of this compound may not be the sponge itself but rather one of its many symbiotic microorganisms. researchgate.netjmicrobiol.or.kr Marine sponges are known to host a diverse array of bacteria, cyanobacteria, and microalgae, which are capable of producing a wide range of bioactive compounds. researchgate.netjmicrobiol.or.krmdpi.com

Sponge-Microbe Symbiosis : It is increasingly recognized that many natural products initially attributed to sponges are actually biosynthesized by their microbial symbionts. researchgate.netjmicrobiol.or.krmdpi.com The sponge may provide precursor molecules derived from its primary metabolism, which are then elaborated upon by the symbiotic microbes to produce complex secondary metabolites like this compound. mdpi.com This cooperative synthesis is a common strategy in marine ecosystems. mdpi.com

Cultivation Challenges : Identifying the specific microbial producer is challenging, as many of these symbionts are difficult to culture in laboratory settings. researchgate.netjmicrobiol.or.kr However, advances in metagenomic analysis are beginning to uncover the biosynthetic potential of these uncultured microorganisms. nih.gov The presence of genes encoding for PKS and non-ribosomal peptide synthetase (NRPS) systems in sponge-associated microbes suggests their involvement in the production of complex natural products. unigoa.ac.in

The biosynthetic gene clusters responsible for this compound production could reside within the genome of a symbiotic bacterium or fungus living in association with Callyspongia truncata. researchgate.netnih.gov

Comparative Biosynthesis of Marine Polyacetylenes

The biosynthesis of this compound can be understood in the broader context of how other marine polyacetylenes are formed. Many polyacetylenes isolated from marine organisms share common structural motifs, suggesting conserved biosynthetic pathways. nih.govacs.org

Common Precursors : Like this compound, many marine polyacetylenes are believed to be derived from fatty acid precursors. researchgate.netmdpi.com For instance, the biosynthesis of polyacetylenes in many algae and some marine invertebrates is thought to proceed through precursors like linoleic acid, which is then converted to crepenynic acid, a key intermediate in many polyacetylene pathways. researchgate.net

Divergent Pathways : From a common intermediate like crepenynic acid, pathways can diverge to produce a wide array of polyacetylenic structures through the action of different desaturases, hydroxylases, and other modifying enzymes. nih.govresearchgate.net This enzymatic toolkit allows for the generation of significant chemical diversity from a limited set of starting materials.

Structural Similarities : The presence of long hydrocarbon chains with multiple triple bonds is a recurring feature in polyacetylenes from various marine sponges, such as those from the genera Petrosia and Xestospongia. nih.govresearchgate.net This suggests that the fundamental enzymatic machinery for polyacetylene biosynthesis is widespread among different sponge lineages and their associated symbionts.

The study of the biosynthesis of this compound and related compounds provides insights into the evolution of metabolic pathways and the chemical ecology of marine sponges. nih.govresearchgate.net

Summary of Key Research Findings

The following table provides a summary of the key research findings related to Callyspongynic Acid.

| Aspect | Finding | Reference(s) |

| Source Organism | Callyspongia truncata | researchgate.net, nih.gov |

| Molecular Formula | C₃₂H₃₈O₃ | acs.org |

| Compound Class | Polyacetylenic Acid | researchgate.net |

| Primary Biological Activity | α-Glucosidase Inhibition | researchgate.net, vliz.be |

| IC₅₀ (α-Glucosidase) | 0.25 µg/mL | researchgate.net, nih.gov |

| Other Tested Activities | Inactive against β-glucosidase, β-galactosidase, thrombin, trypsin | acs.org |

Biological Activities: Pre Clinical Investigations

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating post-meal blood glucose spikes.

In vitro Enzyme Inhibition Kinetics and Potency

In laboratory studies, callyspongynic acid has demonstrated potent inhibitory activity against α-glucosidase. researchgate.netacs.org Research has shown that it can inhibit the enzyme's activity with a half-maximal inhibitory concentration (IC50) value of 0.25 µg/mL. researchgate.netacs.org The enzyme inhibition assay involves incubating the enzyme with the test compound and a substrate, and then measuring the rate of product formation. acs.org The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The kinetics of this inhibition, which describe the mechanism by which the inhibitor interacts with the enzyme, are crucial for understanding its function. nih.govucdavis.edulibretexts.org While detailed kinetic studies specifying the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound are not extensively reported in the available literature, the potent IC50 value suggests a strong interaction with the α-glucosidase enzyme. thermofisher.commdpi.com

Comparative Analysis with Established Antidiabetic Agents

When compared to acarbose, an established antidiabetic drug that also functions as an alpha-glucosidase inhibitor, this compound exhibits significantly higher potency. researchgate.net Acarbose has a reported IC50 value of 1.3 µg/mL for α-glucosidase inhibition, which is more than five times higher than that of this compound. researchgate.net This suggests that this compound is a more potent inhibitor of this enzyme in a laboratory setting.

Table 1: Comparative α-Glucosidase Inhibitory Activity

| Compound | IC50 (µg/mL) |

| This compound | 0.25 researchgate.netacs.org |

| Acarbose | 1.3 researchgate.net |

Potential Implications for Glucose Metabolism Regulation

The potent inhibition of α-glucosidase by this compound carries significant potential for regulating glucose metabolism. nih.govmdpi.comnih.gov By slowing the breakdown of carbohydrates in the small intestine, it can help to lower postprandial blood glucose levels. atrainceu.com This mechanism is a key strategy in the management of type 2 diabetes. researchgate.net The effective control of blood sugar levels is crucial for preventing the long-term complications associated with diabetes. atrainceu.com

Anticancer and Cytotoxic Activity

In addition to its effects on glucose metabolism, this compound has been investigated for its potential as an anticancer agent. Cytotoxicity refers to the ability of a compound to kill cells, while antiproliferative activity refers to its ability to prevent cell growth and division.

In vitro Antiproliferative Effects on Cancer Cell Lines

While specific data on the antiproliferative effects of this compound against a wide range of cancer cell lines are limited in the currently available research, the broader class of polyacetylenic acids from marine sponges has shown a variety of biological activities, including cytotoxic effects. acs.orgdntb.gov.ua The general approach for evaluating such effects involves treating various cancer cell lines with the compound and measuring cell viability or proliferation. nih.govnih.gov The results are often expressed as an IC50 value, indicating the concentration at which the compound inhibits cell growth by 50%. researchgate.netmdpi.com

Further research is needed to establish a comprehensive profile of this compound's activity against different types of cancer cells. Such studies would typically involve a panel of cell lines representing various cancers to determine the spectrum of its activity. researchgate.netnih.govjabonline.in

Induction of Apoptosis or Cell Cycle Arrest Mechanisms (Pre-clinical Cellular Studies)

The mechanisms by which anticancer agents kill cancer cells often involve the induction of programmed cell death, known as apoptosis, or the halting of the cell division cycle (cell cycle arrest). d-nb.infonih.govmdpi.com Pre-clinical cellular studies for a compound like this compound would investigate these mechanisms.

While direct studies detailing the induction of apoptosis or cell cycle arrest specifically by this compound are not extensively available, research on other compounds from the Callyspongia genus has shown such effects. researchgate.net For instance, metabolites from Callyspongia siphonella have been found to induce apoptosis in HCT-116 human colorectal cancer cells. researchgate.net These studies often employ techniques like flow cytometry to analyze the cell cycle distribution and staining methods to detect apoptotic cells. d-nb.infobiomolther.org They may also involve western blot analysis to examine the levels of key proteins involved in regulating the cell cycle and apoptosis. biomolther.org Future investigations into this compound would likely explore these pathways to elucidate its mode of anticancer action.

Antimicrobial Activity: Pre-clinical Investigations

Polyacetylenic acids derived from marine sponges are recognized for a wide array of biological activities, including antimicrobial effects. researchgate.netresearchgate.net this compound belongs to this class of natural products, which are known to be active against various microorganisms. researchgate.netresearchgate.net

Antibacterial Spectrum of Activity

While polyacetylenic acids as a class are known for their antibacterial properties, specific data detailing the minimum inhibitory concentration (MIC) and the full spectrum of activity for this compound are not extensively documented in the reviewed scientific literature. researchgate.net However, research into the source organism, the Callyspongia truncata sponge, has identified other compounds with notable antibacterial action. For instance, the glycerolipid Batyl alcohol, isolated from the same sponge, has demonstrated biofilm inhibition capacity against Staphylococcus aureus. researchgate.net This suggests that the chemical constituents of this marine sponge are a promising source of antibacterial agents. researchgate.net

Table 1: Antibacterial Activity of a Compound Isolated from Callyspongia truncata

| Compound | Target Organism | Activity | Concentration |

|---|---|---|---|

| Batyl alcohol | Staphylococcus aureus | Biofilm Inhibition | 0.025 and 0.5 mg/mL |

Note: This table shows data for a related compound from the same source organism as this compound.

Antifungal Properties

Similar to its antibacterial potential, the antifungal properties of this compound are suggested by its classification as a polyacetylenic acid. researchgate.netresearchgate.net This class of compounds is known to possess antifungal capabilities, potentially through mechanisms like the inhibition of topoisomerase activity. researchgate.net However, specific studies quantifying the antifungal efficacy of this compound against a spectrum of fungal pathogens, such as Candida albicans, are not detailed in the reviewed literature. researchgate.netscienceopen.com Research on other acetylenic fatty acids from marine sponges has shown activity against Candida albicans, indicating the potential of this chemical class. researchgate.net

Anti-inflammatory Activity

This compound has been identified as possessing anti-inflammatory properties. dntb.gov.ua The broader genus Callyspongia is known to produce secondary metabolites with various pharmacological activities, including anti-inflammatory effects. researchgate.net

Modulation of Inflammatory Mediators (e.g., Phospholipase A2, Lipoxygenase)

The anti-inflammatory effects of natural compounds are often traced to their ability to inhibit key enzymes in inflammatory pathways.

Phospholipase A2 (PLA2): These enzymes are critical in the inflammatory cascade as they hydrolyze phospholipids (B1166683) to release arachidonic acid, the precursor to pro-inflammatory eicosanoids. cabidigitallibrary.org Inhibition of PLA2 is a key target for anti-inflammatory agents. unigoa.ac.in this compound has been noted in scientific literature in the context of being a phospholipase A2 inhibitor, suggesting this as a potential mechanism for its anti-inflammatory action. unigoa.ac.in

Lipoxygenase (LOX): Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators. cabidigitallibrary.org The inhibition of lipoxygenase is a strategy for controlling inflammatory diseases. cabidigitallibrary.orgnih.gov While this compound has established anti-inflammatory activity, its specific inhibitory effect on the lipoxygenase enzyme has not been detailed in the reviewed preclinical studies. dntb.gov.uaunigoa.ac.in

Cellular Models of Inflammation (Pre-clinical)

Preclinical evaluation of anti-inflammatory compounds frequently employs cellular models to understand their mechanisms of action. These models often involve stimulating immune cells, such as macrophages (e.g., RAW264.7 or THP-1 cell lines), with an inflammatory agent like lipopolysaccharide (LPS). nih.govfrontiersin.org Researchers then measure the compound's ability to reduce the production of key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandins. nih.govfrontiersin.org While these models are standard for characterizing anti-inflammatory drugs, specific studies utilizing such cellular systems to investigate the detailed molecular mechanism of this compound were not found in the reviewed literature.

Other Emerging Biological Activities (Pre-clinical)

Beyond its antimicrobial and anti-inflammatory potential, this compound has demonstrated other significant biological effects in preclinical settings.

One of the most prominent activities is its potent inhibition of α-glucosidase. researchgate.net This enzyme is involved in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels. researchgate.net this compound has been shown to be a more potent inhibitor of α-glucosidase than acarbose, a clinically used drug. researchgate.net This finding highlights its potential as a lead compound for antidiabetic research. researchgate.net

Additionally, polyacetylenes from marine sponges are often cited for their cytotoxic activity against cancer cell lines. researchgate.net this compound has been investigated for its potential to inhibit the growth of cancer cells, marking it as a compound of interest in oncology research. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of this compound

| Compound | Target Enzyme | IC₅₀ (μg/mL) | Reference Compound | Reference IC₅₀ (μg/mL) |

|---|

Mechanisms of Action: Cellular and Molecular Investigations

Identification of Cellular Targets via Chemical Proteomics

Chemical proteomics has been a pivotal strategy in deconvoluting the molecular interactions of callyspongynic acid within a cellular context. whiterose.ac.uknih.gov This approach utilizes the compound as a probe to identify its protein binding partners in live cells, offering a direct view of its potential mode of action. whiterose.ac.uk In the case of this compound, its inherent structure, which contains multiple alkyne groups, is advantageous for such studies, allowing it to be used in "click chemistry" reactions for target identification. nih.govtum.de

Research involving the first chemical synthesis of this compound enabled its use in in situ chemical proteomics experiments. nih.gov These studies revealed that the compound extensively tags enzymes located in the endoplasmic reticulum that are associated with lipid metabolism and modification. nih.gov

Activity-Based Protein Profiling (ABPP) is a sophisticated chemical proteomics technique that uses active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. nih.govnih.govwikipedia.org For this compound, an ABPP-SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) strategy was successfully employed to identify its protein targets. frontiersin.orgresearchgate.net

This methodology leverages the intrinsic reactivity of the polyacetylene backbone of this compound. nih.gov The alkyne moieties within the molecule act as a handle, allowing for covalent labeling of target proteins. This is followed by a bioorthogonal "click" reaction to attach a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, enabling the capture and subsequent identification of the tagged proteins. tum.denih.gov This powerful technique allows for the profiling of enzyme activity directly in a native cellular environment, providing a more accurate picture of a compound's interactions than traditional in vitro assays. wikipedia.org

To accurately identify and quantify the proteins that interact with this compound, quantitative mass spectrometry is an essential tool. whiterose.ac.uk The ABPP approach for this compound was combined with a gel-free proteomic workflow using SILAC, a powerful method for quantitative analysis. tum.defrontiersin.org

In these experiments, two populations of cells are cultured, one with normal amino acids and one with heavy-isotope-labeled amino acids. frontiersin.org The "heavy" cell population is treated with this compound, while the "light" population serves as a control. frontiersin.org After cell lysis and enrichment of the probe-labeled proteins, the samples are combined and analyzed by mass spectrometry. nih.gov This technique allows for the precise quantification of proteins enriched by the this compound probe compared to the control. tum.de This quantitative data is crucial for distinguishing specific protein targets from non-specific binding partners, thereby helping to define the true interactome of the natural product. whiterose.ac.uk

Activity-Based Protein Profiling (ABPP) Applications

Molecular Basis of Enzyme Inhibition (e.g., Alpha-Glucosidase)

One of the most well-documented biological activities of this compound is its potent and specific inhibition of α-glucosidase. nih.govcapes.gov.brvliz.be This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into glucose. frontiersin.org Inhibition of α-glucosidase can delay carbohydrate digestion and lower the rate of glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. vliz.bemdpi.com

This compound has demonstrated significantly higher inhibitory activity against α-glucosidase compared to acarbose, a clinically used inhibitor. researchgate.netnih.gov Furthermore, the inhibition is highly specific; at a concentration of 100 µg/mL, this compound showed no inhibitory activity against β-glucosidase, β-galactosidase, thrombin, or trypsin. acs.org

| Compound | IC₅₀ Value (µg/mL) | Source Organism/Type |

|---|---|---|

| This compound | 0.25 | Callyspongia truncata acs.org |

| Acarbose | 1.3 | Standard Drug researchgate.net |

While the potent inhibitory effect of this compound on α-glucosidase is clearly established, detailed studies on its specific binding site interactions and molecular models are not extensively described in the available scientific literature. For other inhibitors, molecular docking studies have shown that binding to the active site of α-glucosidase often involves a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.commdpi.com For instance, residues such as Arginine, Glutamic acid, and Glycine have been identified as frequent interaction points for various inhibitory compounds within the enzyme's active site. mdpi.comunpatti.ac.id It is hypothesized that this compound similarly interacts with the catalytic pocket of the enzyme, but specific computational or crystallographic data to confirm its precise binding mode is needed.

Investigations into Cellular Pathway Modulation

The results from chemical proteomics studies provide strong evidence that this compound modulates specific cellular pathways. nih.gov Given its lipid-like structure, it was hypothesized that the compound would primarily affect lipid signaling pathways. tum.de Proteomic analysis confirmed this, revealing that the majority of identified protein targets were enzymes. nih.gov

The in situ chemoproteomic evaluation of this compound definitively demonstrated its interaction with key cellular metabolic pathways. nih.gov The research showed extensive chemical tagging of enzymes located in the endoplasmic reticulum that are directly involved in the metabolism and degradation of lipids and fatty acids. nih.govrsc.org

Gene ontology analysis of the proteins identified through quantitative mass spectrometry supported these findings, revealing that nearly half of the identified targets were enzymes capable of binding this compound for subsequent metabolism or degradation. nih.gov This suggests that the cell recognizes and processes this compound through its lipid and fatty acid metabolic machinery. The modulation of these pathways represents a primary mechanism of action for the compound at the cellular level, distinct from its specific enzyme inhibition of α-glucosidase.

| Targeted Cellular Process | Primary Location | Method of Identification | Key Finding |

|---|---|---|---|

| Lipid & Fatty Acid Metabolism | Endoplasmic Reticulum | Chemical Proteomics (ABPP-SILAC) | Extensive tagging of lipid-metabolizing and modifying enzymes. nih.govrsc.org |

| Carbohydrate Digestion | Small Intestine (extracellular enzyme) | Enzymatic Inhibition Assay | Potent and selective inhibition of α-glucosidase. researchgate.net |

Role of Reactive Diyne Moieties in Covalent Interactions

This compound, a polyacetylene natural product isolated from marine sponges, possesses a distinct chemical structure characterized by multiple reactive sites, including a propargylic acid and a polyyne chain. tum.de These features, particularly the diyne moieties, are believed to be central to its mechanism of action, bestowing upon the molecule an electrophilic character that facilitates covalent interactions with biological macromolecules. tum.deresearchgate.net

The inherent reactivity of the conjugated diyne system makes it susceptible to nucleophilic attack. rsc.org This mechanism is not unique to this compound but is a known characteristic of other polyacetylene natural products like falcarinol. researchgate.netrsc.org The diyne moiety can react with nucleophilic residues in proteins, most notably the thiol groups of cysteine residues. rsc.org Such reactions result in the formation of a stable, irreversible covalent bond between the natural product and its protein target, a process often referred to as covalent alkylation. researchgate.netrsc.org

In addition to the diyne, the propargylic acid group in this compound may also contribute to its electrophilic nature and reactivity. tum.de Studies on related alkynol natural products suggest that the bioactivity is dependent on these reactive groups. For instance, the natural product falcarinol, which also contains a diyne moiety, has been shown to irreversibly bind to and inhibit enzymes by alkylating cysteine residues within their active sites. researchgate.netrsc.org This covalent modification sterically blocks the active site, preventing substrate binding and catalysis, ultimately leading to the inhibition of the enzyme's function. researchgate.net

Chemoproteomic studies have been instrumental in identifying the cellular targets of this compound. These investigations have revealed that it covalently binds to a range of metabolic enzymes, particularly those involved in the metabolism and degradation of lipids and fatty acids. tum.deresearchgate.netrsc.org This targeted action is consistent with the lipid-like structure of this compound. researchgate.net It is proposed that the molecule's structure guides it to the active sites of these enzymes, where the reactive diyne moiety then forms a covalent adduct with a key nucleophilic residue, leading to enzyme inhibition. researchgate.netrsc.org

| Feature | Description | Implication for Covalent Interaction |

| Polyacetylene Structure | Contains multiple conjugated carbon-carbon triple bonds (a polyyne). | The diyne moiety is highly reactive and electrophilic. |

| Reactive Moiety | Diyne system. researchgate.netrsc.org | Acts as an electrophile, susceptible to attack by nucleophiles. |

| Propargylic Acid | Contains an acid group adjacent to a triple bond. tum.de | Potentially enhances the electrophilic nature of the molecule. tum.de |

| Primary Mechanism | Covalent alkylation. researchgate.netrsc.org | Forms irreversible bonds with target proteins. |

| Key Protein Residue | Cysteine (thiol group). rsc.org | Acts as the primary nucleophile for the covalent reaction. rsc.org |

Pre Clinical Pharmacological Potential and Therapeutic Prospects

Callyspongynic acid, a polyacetylenic compound isolated from the marine sponge Callyspongia truncata, has emerged as a molecule of significant interest in pre-clinical research. researchgate.netnih.govresearchgate.net Its unique chemical structure and potent biological activities have positioned it as a candidate for further investigation in various therapeutic areas. This section delves into the pre-clinical evaluation of this compound, exploring its potential as a lead compound for drug discovery, its implications in diabetes mellitus and oncology, and the future directions for its study.

Ecological Roles and Chemoecological Significance

Role of Callyspongynic Acid in Sponge Chemical Defense

Marine sponges, being sessile organisms, have evolved a sophisticated chemical defense system to ward off predators, competitors, and pathogens. nih.gov This defense mechanism relies on the production of a vast array of secondary metabolites, which are organic compounds not directly involved in the primary metabolic processes of growth, development, and reproduction. nih.gov These chemical defenses are crucial for their survival in the highly competitive marine environment. nih.gov

This compound, a polyacetylenic acid isolated from the marine sponge Callyspongia truncata, is believed to play a role in this chemical defense strategy. nih.govresearchgate.net Polyacetylenic compounds, as a class, are known for their diverse and potent biological activities, including antimicrobial and antifungal properties. taylorfrancis.com The production of such compounds is often a response to environmental stressors, highlighting their adaptive significance in marine ecosystems. frontiersin.org

While direct studies focusing exclusively on the deterrent effects of this compound against specific predators are limited, the broader context of chemical ecology in sponges of the genus Callyspongia suggests a defensive function. Some species within this genus, like Callyspongia vaginalis, have been observed to lack strong chemical defenses and are consequently heavily grazed by predators such as angelfishes. oup.comresearchgate.net This contrasts with other sponge species that are well-defended by their secondary metabolites. oup.comresearchgate.net The presence of bioactive compounds like this compound in Callyspongia truncata suggests a different evolutionary strategy, one that invests in chemical defenses to deter predation. vliz.be

Interactions with Marine Microorganisms and Invertebrates

The chemical compounds produced by sponges, including this compound, mediate a complex web of interactions with other marine organisms. These interactions can be defensive, as discussed above, but also competitive and even symbiotic.

This compound has demonstrated antimicrobial activity, suggesting a role in controlling the microbial communities on and within the sponge. ontosight.ai Sponges harbor a diverse and abundant community of microorganisms, and maintaining a healthy symbiotic relationship with these microbes is vital for the sponge's health. oup.com The production of antimicrobial compounds can help regulate these microbial populations, preventing the overgrowth of pathogenic bacteria while favoring beneficial symbionts. nih.gov

In the broader context of the genus, some Callyspongia species have been found to suppress the density of macrofoulers and diatoms on their surfaces, although the specific compounds responsible were not identified as this compound in that particular study. researchgate.net This antifouling capability is a significant advantage in the competition for space on crowded marine substrata. nih.gov

The complex architecture and chemical composition of sponges like those in the genus Callyspongia also create unique microhabitats that can host a large number of other invertebrate species, known as guest species. pensoft.net The chemical environment created by compounds like this compound likely plays a role in structuring these associated communities.

Contribution to Sponge Adaptation in Marine Ecosystems

The ability to produce a diverse array of secondary metabolites, including polyacetylenes like this compound, is a key adaptation that has allowed sponges to thrive in various marine ecosystems for millions of years. researchgate.netmdpi.com These compounds are the result of chemical strategies developed to cope with the extreme and competitive conditions of the marine environment. mdpi.com

The production of bioactive compounds is thought to be an adaptive response to specific environmental pressures. frontiersin.org For instance, in areas with high predation pressure, sponges that produce deterrent compounds would have a significant survival advantage. Similarly, in nutrient-rich waters where microbial growth is rampant, the production of antimicrobial compounds would be highly beneficial.

The genus Callyspongia is distributed across tropical ecosystems worldwide, inhabiting diverse environments such as coral reefs and shallow coastal waters. frontiersin.orgmdpi.comencyclopedia.pub The production of bioactive compounds like this compound may be crucial for their adaptation to these specific ecological niches. frontiersin.org

Biogeochemical Cycling of Natural Products in the Marine Environment

The production and release of natural products by marine organisms, including this compound from sponges, contribute to the complex biogeochemical cycles in the marine environment. libretexts.orgwikipedia.orgumn.edu These cycles involve the transformation and movement of chemical elements and compounds between living organisms and their non-living environment, including the atmosphere, lithosphere, and hydrosphere. wikipedia.orgbritannica.com

When sponges release secondary metabolites into the surrounding water, either through exudation or upon death and decomposition, these compounds become part of the dissolved organic matter pool. noaa.gov This organic matter can then be utilized by other organisms, particularly microorganisms, influencing microbial loop dynamics and nutrient cycling.

The secondary metabolites themselves can also have broader ecological effects. For example, the release of antimicrobial compounds can create localized zones of altered microbial activity, potentially impacting processes like nitrogen fixation and decomposition. oup.com

The study of how specific natural products like this compound are cycled and transformed in the marine environment is a complex field. It requires an understanding of the compound's stability in seawater, its uptake and transformation by other organisms, and its ultimate fate in the marine ecosystem.

Future Research Directions and Methodological Advances

Advanced Synthetic Approaches for Structurally Complex Analogs

The chemical synthesis of Callyspongynic Acid and its analogs is a critical area of research, essential for overcoming the supply limitations from natural sources and for enabling detailed structure-activity relationship (SAR) studies. The first total synthesis of this compound has been accomplished, providing a foundational roadmap for chemists. nih.govresearchgate.net This and other related syntheses often contend with the inherent instability of polyacetylene intermediates. academie-sciences.fr

Future research will focus on more advanced and efficient synthetic strategies. Key areas of development include:

Divergent Synthesis: This strategy involves creating a common, advanced intermediate that can be converted into a wide variety of structurally diverse analogs. nih.gov This approach is more efficient than linear synthesis for building a library of related compounds, which is essential for optimizing biological activity and exploring the chemical space around the natural product. nih.gov

Novel Coupling Reactions: The construction of the polyyne core of this compound relies on powerful C-C bond-forming reactions. While methods like the Corey-Fuchs reaction and Cadiot-Chodkiewicz cross-coupling have been employed for polyacetylene synthesis, future work will likely explore and refine new catalytic systems that offer greater efficiency, selectivity, and functional group tolerance, thereby streamlining the assembly of complex analogs. researchgate.netacademie-sciences.frrsc.org

Stereocontrolled Synthesis: Achieving precise control over the stereochemistry of analogs is paramount, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. Advanced catalytic and stereoselective methods will be instrumental in synthesizing specific isomers of this compound analogs to probe their interactions with biological targets.

| Synthetic Strategy | Key Reactions | Objective |

| Total Synthesis | Corey-Fuchs reaction, Cadiot–Chodkiewicz coupling | Confirms structure; provides access to the natural product and key intermediates. researchgate.netacademie-sciences.frrsc.org |

| Divergent Synthesis | Modular assembly from a common intermediate | Rapidly generate a library of structurally diverse analogs for SAR studies. nih.gov |

| Stereoselective Synthesis | Asymmetric catalysis | Create specific stereoisomers to understand the impact of 3D structure on biological function. |

Integrative Omics Approaches for Comprehensive Mechanism Elucidation

Understanding the precise molecular mechanism of action of this compound requires a holistic, systems-level approach. Integrative 'omics' technologies, which allow for the large-scale study of biological molecules, are central to this endeavor. researchgate.net Chemical proteomics, in particular, has already yielded significant insights into the compound's cellular targets. nih.govwhiterose.ac.uk

Researchers have successfully used a synthetically prepared this compound as a chemical probe for in situ target identification in human cells. nih.gov This approach, a cornerstone of chemical proteomics, involves using the natural product to "fish" for its binding partners within the complex cellular environment. nih.govnih.gov Key findings and future directions include:

Target Identification: Using click chemistry and quantitative proteomics, this compound was shown to engage in chemical tagging of a number of proteins, particularly endoplasmic reticulum-associated enzymes involved in lipid metabolism. nih.gov This suggests that its biological effects may stem from the modulation of lipid signaling pathways. nih.gov

Advanced Linker Technology: The success of these proteomics experiments was facilitated by the use of sophisticated trifunctional linkers (e.g., AzKTB), which combine an azide (B81097) for click chemistry, biotin (B1667282) for affinity enrichment, and a fluorophore for in-gel visualization. beilstein-journals.orgresearchgate.net Future studies will likely employ next-generation linkers to improve the efficiency and precision of target capture and identification.

Multi-Omics Integration: A comprehensive understanding will come from integrating proteomics data with other omics layers. Transcriptomics (studying gene expression) and metabolomics (studying metabolites) can reveal the downstream consequences of this compound binding to its primary targets, painting a complete picture of its impact on cellular networks. wikipedia.org

Table 1: Proteins Identified as Potential Targets of this compound via Chemical Proteomics This table is illustrative of the types of targets identified for polyacetylenes and is based on findings from chemical proteomics studies.

| Protein Category | Cellular Location | Implied Function | Reference |

|---|---|---|---|

| Lipid-metabolizing enzymes | Endoplasmic Reticulum | Modulation of lipid synthesis and signaling | nih.gov |

Genetic and Genomic Studies of this compound Biosynthesis

The biosynthesis of polyacetylenes like this compound is understood to originate from fatty acid and polyketide precursors through the action of specialized enzymes such as desaturases. nih.gov However, the specific genes and biosynthetic gene clusters (BGCs) responsible for its production in Callyspongia remain to be identified. A growing body of evidence suggests that many bioactive compounds isolated from sponges are actually produced by their symbiotic microorganisms. mdpi.com

Future research in this area will focus on:

Metagenomic Mining: The genetic material of the entire sponge holobiont (the sponge and its associated microbial community) can be sequenced. Using bioinformatic tools like antiSMASH, researchers can mine these complex metagenomes to identify potential BGCs, such as those encoding for polyketide synthases (PKS), which are predicted to be responsible for polyacetylene synthesis. mdpi.comsecondarymetabolites.org

Symbiont Identification: Studies on other sponges have revealed extensive genetic diversity in PKS genes within their microbial communities, pointing to these symbionts as the true chemical factories. researchgate.net Research will aim to isolate and culture the specific bacteria or fungi from Callyspongia truncata and analyze their genomes to pinpoint the producer and its BGC. mdpi.com

Heterologous Expression: Once a candidate BGC is identified, it can be cloned and expressed in a more tractable host organism (like E. coli or yeast). dntb.gov.ua Successful production of this compound in a heterologous host would definitively confirm the function of the gene cluster and open the door for biosynthetic engineering to produce novel analogs.

Development of Novel Biosensors and Imaging Probes

The unique structural features of this compound, particularly its conjugated polyacetylene backbone, make it an attractive candidate for development into and detection by advanced biotechnological tools. nih.gov

This compound as a Probe: As established through chemical proteomics, this compound itself serves as an effective chemical probe for identifying protein targets. nih.gov Its intrinsic reactivity and lipid-like nature allow it to probe specific cellular pathways. nih.gov

Development of Biosensors: There is significant potential for creating novel biosensors to detect this compound or related polyacetylenes. Platforms based on conductive polymers, including polyacetylenes and polydiacetylenes (PDA), are well-suited for this purpose. nih.govmdpi.com These sensors could operate via electrochemical or colorimetric changes upon binding to the target analyte, providing a rapid and sensitive detection method for screening or quantification. nih.govrsc.org

Development of Imaging Probes: The conjugated polyacetylene chain is an excellent scaffold for building fluorescent imaging probes. acs.org Research on other polyacetylene-containing molecules has shown they can be developed into near-infrared (NIR) probes for biomedical imaging, for instance, in the detection of amyloid-β plaques in Alzheimer's disease. acs.org By functionalizing the this compound scaffold with appropriate fluorophores, it could be transformed into a targeted imaging agent to visualize its distribution and interaction with specific cells or tissues.

Sustainable Bioprospecting and Aquaculture of Producer Organisms

A major bottleneck in the development of marine natural products is the limited supply from wild populations. beilstein-journals.org Harvesting sponges from their natural habitat is often unsustainable and yields low quantities of the desired compound. beilstein-journals.org Therefore, a critical area of future research is the development of sustainable production methods.

Sponge Aquaculture (Mariculture): Farming sponges is a promising strategy to ensure a renewable supply of biomass for compound extraction. mdpi.com Experimental aquaculture of other Callyspongia species, such as Callyspongia biru, has already been explored. nih.gov These studies show that explants can be grown with high survival rates and that the concentration of bioactive compounds in cultured sponges can be comparable to that in wild populations. nih.gov Future efforts will focus on optimizing growth conditions and scaling up production for commercial feasibility.

Integrated Multi-Trophic Aquaculture (IMTA): Sponges can be co-cultured with other species, such as fish or mussels, in an IMTA system. rsc.org In this setup, the sponges can act as natural biofilters, feeding on the organic waste from the other cultured species, which can enhance their growth while simultaneously improving water quality. rsc.orgegejfas.org

Cultivation of Symbiotic Microbes: If the true producer of this compound is a microbial symbiont, as is often the case, then large-scale fermentation of this microorganism would be the most efficient and sustainable production method. beilstein-journals.orgmdpi.com This approach bypasses the need to harvest the slow-growing sponge host entirely and offers a highly controlled system for producing the compound and its derivatives. beilstein-journals.org

Q & A

Q. What steps are critical for replicating in vivo pharmacokinetic studies of this compound?

- Methodological Answer :

- ADME Profiling : Conduct LC-MS/MS-based plasma pharmacokinetics (Cmax, Tmax, AUC) in rodent models. Include bile-duct cannulated rats to assess enterohepatic recirculation.

- Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) or MALDI imaging for spatial resolution. Report animal ethics committee approval and ARRIVE guidelines compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.